molecular formula C7H10N4O4 B1435171 (Z)-N'-hydroxy-1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide CAS No. 2060523-73-9

(Z)-N'-hydroxy-1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

Cat. No.: B1435171
CAS No.: 2060523-73-9
M. Wt: 214.18 g/mol
InChI Key: AMBLMODDOGZAKP-UHFFFAOYSA-N
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Description

(Z)-N'-hydroxy-1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a useful research compound. Its molecular formula is C7H10N4O4 and its molecular weight is 214.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N'-hydroxy-1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O4/c8-5(10-15)4-3-11(1-2-12)7(14)9-6(4)13/h3,12,15H,1-2H2,(H2,8,10)(H,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBLMODDOGZAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCO)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1CCO)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N'-hydroxy-1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound belongs to the class of tetrahydropyrimidines and features a hydroxyl group and a carboximidamide moiety that contribute to its biological activity. The structural formula can be represented as follows:

C8H10N4O4\text{C}_8\text{H}_{10}\text{N}_4\text{O}_4

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial for amino acid metabolism and have implications in cancer therapy .
  • Antioxidant Properties : Similar compounds within the pyrimidine family have demonstrated antioxidant activity, suggesting that this compound may also exhibit protective effects against oxidative stress .

Biological Activities

The compound has been investigated for several biological activities:

  • Antitumor Activity : Research indicates that derivatives of tetrahydropyrimidines can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation .
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial activity against a range of pathogens. This could be significant for developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

  • Study on BCAT Inhibition : A study demonstrated that certain pyrimidinedione derivatives showed potent inhibition of BCAT enzymes with IC50 values in the nanomolar range. This suggests that similar compounds could be effective in targeting metabolic pathways in tumors .
    CompoundIC50 (nM)Target
    Compound A81BCAT1/2
    Compound B45BCAT1/2
  • Antioxidant Activity Assessment : A comparative analysis revealed that many pyrimidine derivatives exhibited significant antioxidant activities through various assays measuring free radical scavenging capabilities .
  • Antimicrobial Testing : In vitro studies indicated that certain tetrahydropyrimidines displayed notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to assess efficacy .
    Bacterial StrainMIC (µg/mL)
    E. coli32
    S. aureus16

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to tetrahydropyrimidines exhibit antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through disc diffusion methods . The potential for (Z)-N'-hydroxy-1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide to act as an antimicrobial agent warrants further investigation.

Anticancer Potential

Studies have suggested that tetrahydropyrimidine derivatives can inhibit cancer cell growth. For example, the synthesis of related compounds has been linked to significant anticancer activity against various human cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further exploration in anticancer drug development.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of this compound with target proteins. Computational studies suggest that this compound may interact favorably with specific biological targets involved in disease processes . Such interactions are crucial for understanding its potential therapeutic applications.

Inhibitory Effects on Enzymes

The compound may also exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies on related compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis and a target for anticancer therapies . This suggests that this compound could be explored as a potential DHODH inhibitor.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives including this compound against common pathogens. The results indicated promising activity against both gram-positive and gram-negative bacteria .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The findings demonstrated significant cytotoxic effects and highlighted the need for further research into its mechanisms of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-N'-hydroxy-1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
Reactant of Route 2
Reactant of Route 2
(Z)-N'-hydroxy-1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.